2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
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Description
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15BrClN3O4S2 and its molecular weight is 528.82. The purity is usually 95%.
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Biological Activity
The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H16BrN3O4S2, and it features a pyrimidine core with various substituents that enhance its biological activity. The presence of a bromophenyl group and a sulfonyl moiety is particularly noteworthy for its potential interactions in biological systems.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties . The compound has shown promising results against various strains of bacteria and fungi. For instance:
- In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The compound exhibited antifungal effects against Candida albicans, which is critical in treating opportunistic infections .
Anticancer Activity
Research indicates that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has been evaluated for its anticancer properties:
- It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells .
- Structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance anticancer efficacy, making this compound a candidate for further development .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for bacterial and cancer cell proliferation.
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to reduced viability of pathogens or cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, contributing to their cytotoxic effects .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of similar pyrimidine derivatives:
Study | Compound | Activity | Findings |
---|---|---|---|
Nagaraj & Reddy (2008) | 4-[3-(2-Amino-4-(4-chlorophenyl)pyrimidine-6-yl)-4-hydroxybenzyl]-2-(amino-4-(4-methoxyphenyl)pyrimidine-6-yl) phenol | Antimicrobial | Active against E. coli and S. aureus |
Ramiz et al. (2015) | 2,6-disubstituted pyrimidines | Antibacterial | High activity against B. subtilis with MIC values of 75 µg/mL |
Chikhalia et al. (2010) | New pyrimidine derivatives | Antifungal | Higher activity than standard drugs against C. albicans |
Properties
CAS No. |
893789-38-3 |
---|---|
Molecular Formula |
C19H15BrClN3O4S2 |
Molecular Weight |
528.82 |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClN3O4S2/c1-11-14(21)3-2-4-15(11)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)13-7-5-12(20)6-8-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
IZOIYFWFKRSFIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
solubility |
not available |
Origin of Product |
United States |
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